Clopidogrel Impurity D
Description
Properties
IUPAC Name |
[(1R)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3/t21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMQFSIDOUJQGN-FCHUYYIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)OC(=O)[C@H](C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421283-60-4 | |
| Record name | (1R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (alphaS)-alpha-(2-chlorophenyl)-6,7-dihydrothieno(3,2-C)pyridine-5(4H)-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421283604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL (.ALPHA.S)-.ALPHA.-(2-CHLOROPHENYL)-6,7-DIHYDROTHIENO(3,2-C)PYRIDINE-5(4H)-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA4UN3PJ3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Clopidogrel Impurity D, like its parent compound Clopidogrel, primarily targets platelets in the blood. The main target within the platelets is the P2Y12 ADP receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots.
Mode of Action
This compound is believed to interact with its targets in a similar manner to Clopidogrel. It is a prodrug that requires metabolic activation. The active metabolite of Clopidogrel irreversibly binds to the P2Y12 ADP receptors on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation.
Biochemical Pathways
The activation of this compound involves a two-step process. The first step involves the conversion of the prodrug to 2-oxo-clopidogrel, primarily by the cytochrome P450 (CYP) enzymes, including CYP2C19. The second step involves the conversion of 2-oxo-clopidogrel to an active thiol-containing metabolite. This active metabolite then irreversibly binds to the P2Y12 ADP receptors on platelets, inhibiting platelet aggregation.
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of Clopidogrel. After oral administration, Clopidogrel is absorbed and then metabolized in the liver by CYP enzymes to produce the active metabolite. The bioavailability of Clopidogrel is more than 50%. The onset of action is about 2 hours, and the elimination half-life is approximately 7-8 hours.
Result of Action
The result of the action of this compound is the inhibition of platelet aggregation. By preventing the activation of the P2Y12 ADP receptors on platelets, it reduces the risk of clot formation. This can help prevent conditions such as acute coronary syndrome, stroke, and peripheral arterial disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for CYP2C19 can affect the metabolism and hence the efficacy of Clopidogrel. Additionally, factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions can also impact the antiplatelet effect of Clopidogrel.
Biochemical Analysis
Biochemical Properties
Clopidogrel Impurity D interacts with various enzymes and proteins in the body. It is involved in the metabolic activation of Clopidogrel, which is primarily mediated by cytochrome P450 enzymes. The interaction between this compound and these enzymes is crucial for the conversion of Clopidogrel into its active form.
Cellular Effects
This compound has significant effects on various types of cells, particularly platelets. It plays a role in the inhibition of platelet aggregation, a key factor in the prevention of heart disease and stroke. The presence of this compound influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized to an active thiol metabolite that irreversibly binds to P2Y12 ADP receptors on platelets, inhibiting platelet activation.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Higher doses of Clopidogrel have been shown to result in higher plasma concentrations of the active metabolite and the carboxyl metabolite compared with lower doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolic activation. The metabolic pathways of this compound can also impact metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation.
Biological Activity
Clopidogrel Impurity D, a degradation product of the widely used antiplatelet drug clopidogrel, has garnered attention in pharmacological research due to its potential biological activity and implications for clinical efficacy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, biochemical properties, and relevant case studies.
This compound primarily targets the P2Y12 ADP receptor on platelets, similar to its parent compound, clopidogrel. As a prodrug, it requires metabolic activation to exert its effects. The active metabolite irreversibly binds to the P2Y12 receptors, inhibiting platelet aggregation and thereby reducing the risk of thrombotic events such as acute coronary syndrome and stroke.
Biochemical Pathways
The activation of this compound involves a two-step metabolic process:
- Conversion to 2-oxo-clopidogrel by cytochrome P450 (CYP) enzymes, particularly CYP2C19.
- Further transformation into an active thiol metabolite that binds to the P2Y12 receptor.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to mirror that of clopidogrel. After oral administration, it is absorbed and metabolized in the liver. Variability in individual metabolism due to genetic polymorphisms in CYP2C19 can influence the efficacy of both clopidogrel and its impurities.
Cellular Effects
This compound significantly affects platelet function by:
- Inhibiting platelet aggregation : This is crucial for preventing cardiovascular diseases.
- Modulating cellular signaling pathways : The inhibition of P2Y12 receptors leads to decreased intracellular calcium levels and reduced platelet activation .
Study on Active Metabolite Generation
A study demonstrated that human liver microsomes could generate an active metabolite from clopidogrel, exhibiting significant biological activity including irreversible inhibition of ADP-induced platelet aggregation (IC50 = 1.8 µM) . This finding underscores the importance of metabolic activation for both clopidogrel and its impurities.
Comparative Analysis of Clopidogrel Formulations
Research comparing generic formulations of clopidogrel with the original brand (Plavix) revealed differences in purity and efficacy. Many generic versions contained higher levels of impurities, which could potentially affect therapeutic outcomes . Such studies highlight the need for rigorous quality control measures in pharmaceutical manufacturing.
This compound interacts with various enzymes and proteins within the body. Its role in the metabolic activation of clopidogrel is primarily mediated by CYP450 enzymes. The impurity exhibits a range of biochemical properties that may impact its pharmacological profile:
Scientific Research Applications
Pharmacokinetics
The pharmacokinetic profile of Clopidogrel Impurity D is expected to mirror that of clopidogrel. After oral administration, it is absorbed and metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19. Variability in individual metabolism due to genetic polymorphisms can influence the efficacy of both clopidogrel and its impurities .
Stability and Formulation
Recent studies have focused on enhancing the stability of clopidogrel formulations to minimize the formation of impurities like this compound. For instance, a novel aqueous-based emulsion formulation has been shown to significantly improve stability compared to traditional formulations. This formulation reduces hydrolysis and thermal degradation of clopidogrel while also minimizing chiral conversion from the S-enantiomer (active) to the R-enantiomer (inactive) .
Case Studies
- Pharmacogenetics Impact : A study highlighted the significance of genetic variations in CYP2C19 on cardiovascular outcomes in patients treated with clopidogrel. Patients with certain genotypes exhibited reduced efficacy, leading to increased risks for adverse events . This emphasizes the importance of monitoring impurities like this compound in clinical settings.
- Safety Comparisons : Research comparing brand and generic formulations of clopidogrel found no significant differences in pharmacokinetic properties; however, concerns regarding impurities were noted. The presence of impurities could potentially affect clinical outcomes, particularly in high-risk patients undergoing procedures like carotid endarterectomy .
- Stability Studies : A chiral stability study assessed various liquid formulations containing clopidogrel aimed at pediatric use. The findings indicated that specific formulations could maintain stability while minimizing degradation products, including this compound .
Data Table: Stability Comparison of Formulations
| Formulation Type | Hydrolysis Rate (%) | Thermal Degradation (%) | Chiral Conversion (%) |
|---|---|---|---|
| Traditional Aqueous | >10 | Significant | High |
| Novel Emulsion | <1.2 | Minimal | <1.5 |
Comparison with Similar Compounds
Table 1: Structural and Regulatory Comparison of Clopidogrel Impurities
Key Observations :
- Size and Polarity : Impurity D’s larger molecular weight and ester groups make it more hydrophobic than Impurities B and C, affecting its retention time in reversed-phase HPLC .
- Detection Methods :
- HPLC : Optimal separation of Impurity D from clopidogrel requires acetonitrile-rich mobile phases (e.g., 60–70% acetonitrile) at pH 3.0–4.0 and 25–35°C .
- TLC : Using n-heptane–tetrahydrofuran (1:1 v/v), Impurity D migrates slower than clopidogrel due to higher hydrophobicity (Rf ~0.4 vs. 0.6 for clopidogrel) .
Toxicological and Regulatory Implications
Toxicity Profile
In contrast, Impurity C (a sulfate ester) may exhibit different pharmacokinetic behavior due to its polar sulfate group .
Control Strategies
- Synthetic Control : Recrystallization steps during clopidogrel synthesis reduce Impurity D levels by removing esterified byproducts .
- Analytical Validation : Per ICH Q3D guidelines, batch-to-batch variability must be assessed using ≥3 production-scale lots to ensure compliance with the 0.2% limit .
Challenges in Differentiation
- Co-elution Risks : Impurity D may co-elute with other ester derivatives (e.g., Impurity 55) in HPLC unless method parameters are rigorously optimized .
- Structural Elucidation: Advanced techniques like HRMS and 2D-NMR are required to distinguish Impurity D from isomers, such as those with alternate stereochemistry at the thienopyridine ring .
Preparation Methods
Tartaric Acid-Mediated Diastereomeric Salt Formation
Patent CN101747219A discloses a resolution method employing D-(-)-tartaric acid to isolate (R)-(-)-2-chlorophenylglycine methyl ester, a key intermediate for Impurity D. The process involves:
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Dissolving D-(-)-tartaric acid (6.6 g, 0.044 mol) in anhydrous methanol (64 mL).
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Dropwise addition of racemic 2-chlorophenylglycine methyl ester (8.0 g, 0.04 mol) and acetone (16 mL) at 28–32°C.
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Prolonged stirring (15–20 hours) to precipitate (R)-(-)-2-chlorophenylglycine methyl ester tartrate.
This method achieves an 89% yield with a melting point of 164–166°C and optical rotation [α]D = -86° (c = 1, CH3OH), consistent with literature values. Catalytic acetophenone reduces reaction time to 5–6 hours while maintaining yield.
Cyclization to Clopidogrel Impurity D
The resolved intermediate undergoes cyclization with thiophene ethanol p-toluenesulfonate and formaldehyde, followed by hydrochloric acid salification, yielding Impurity D. Critical parameters include:
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Solvent : Dichloromethane for extraction.
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pH control : Ammonia adjustment to 6.9–7.2 during intermediate isolation.
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Crystallization : Hydrogen chloride gas introduction to precipitate the final hydrochloride salt.
Camphor Sulfonic Acid-Assisted Asymmetric Conversion
Dual Resolving Agent Strategy
Patent CN103709173A introduces a two-step resolution using (S+)-camphor-10-sulfonic acid and D-di-p-toluoyl tartaric acid:
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Initial Resolution :
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Racemic DL-clopidogrel free base (20.0 g) reacts with (S+)-camphor-10-sulfonic acid (22 g) in acetone (150 mL) at 60°C for 3 hours.
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Post-reaction cooling (0–20°C) and pH adjustment (7.0–7.2) yield an oily residue.
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Secondary Purification :
Analytical Validation
Liquid chromatography (ULTRON ES-OVM column, phosphate buffer-acetonitrile mobile phase) confirms a retention time 1.3–1.4× that of clopidogrel, ensuring chromatographic separation.
Comparative Analysis of Synthesis Methods
Key Observations :
Q & A
Q. What is Clopidogrel Impurity D, and how is it structurally characterized in pharmaceutical research?
this compound is a process-related or degradation-derived impurity requiring structural elucidation to ensure drug safety. Methodologically, researchers employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for identification. Structural characterization involves comparing spectral data (e.g., NMR, IR) with reference standards and computational modeling to confirm molecular configuration. Regulatory guidelines emphasize the need to report impurities exceeding identification thresholds (e.g., ICH Q3A/B) .
Q. Which analytical techniques are recommended for detecting this compound in active pharmaceutical ingredients (APIs)?
Chiral HPLC with ultraviolet (UV) detection is commonly used, leveraging columns containing chiral selectors (e.g., ovomucoid) to separate enantiomers. For quantification, validated methods must meet specificity, linearity (R² > 0.995), and precision (RSD < 2%). System suitability parameters, such as resolution (>2.0) and tailing factor (<1.5), are critical to distinguish Impurity D from the active S-enantiomer .
Q. What are the regulatory thresholds for reporting and controlling this compound?
Per ICH Q3A, impurities at levels ≥0.10% in APIs require identification and qualification. For Clopidogrel, pharmacopeial standards (USP, Ph. Eur.) specify acceptance criteria for related substances, including Impurity D. Researchers must validate methods to detect impurities at 0.05% (w/w) and justify limits based on toxicological assessments .
Advanced Research Questions
Q. How can chromatographic conditions be optimized to resolve this compound from co-eluting impurities?
Advanced optimization employs Design of Experiments (DoE) to evaluate mobile phase composition (e.g., acetonitrile-phosphate buffer ratios), column temperature, and flow rate. For example, a central composite design might reveal that increasing buffer pH from 3.0 to 4.5 improves resolution of Impurity D by reducing ionic interactions. Challenges arise when pharmacopeial methods fail to achieve separation, necessitating column equivalency studies or method revalidation .
Q. What experimental strategies are effective in elucidating the synthetic pathways leading to this compound?
Forced degradation studies under acidic, basic, oxidative, and thermal conditions simulate impurity formation. For example, exposing Clopidogrel to 0.1M HCl at 60°C for 24 hours may generate Impurity D via hydrolysis. Reaction monitoring with LC-MS/MS identifies intermediates, while kinetic modeling quantifies degradation rates. Structural confirmation requires synthesis of the impurity using targeted organic reactions (e.g., esterification) .
Q. How do discrepancies between USP and Ph. Eur. methods impact the analysis of this compound?
USP and Ph. Eur. methods may differ in column chemistry (e.g., chiral vs. reverse-phase) or mobile phase gradients, leading to variability in retention times and resolution. Researchers must perform cross-validation to assess method robustness and submit bridging studies to regulatory agencies if alternate methods are proposed. For example, USP’s ovomucoid column may resolve Impurity D at 12.5 minutes, while Ph. Eur.’s method co-elutes it with other impurities .
Q. What are the challenges in validating a stability-indicating method for this compound under accelerated storage conditions?
Stability studies require demonstrating method specificity amid matrix degradation (e.g., oxidation products). A validated method must show ≤10% deviation in impurity recovery after exposing samples to 40°C/75% RH for 6 months. Challenges include maintaining column performance over multiple runs and avoiding artifact formation during sample preparation (e.g., sonication-induced degradation) .
Data Analysis and Contradictions
Q. How should researchers address contradictions in impurity profiles across different Clopidogrel batches?
Batch-to-batch variability may arise from raw material impurities or synthesis conditions. A root-cause analysis using multivariate statistics (e.g., PCA) identifies critical process parameters (CPPs) influencing impurity levels. For example, higher reaction temperatures (>50°C) may correlate with elevated Impurity D. Contradictory data require re-evaluating analytical method precision and sampling homogeneity .
Q. What role do elemental impurities play in the formation of this compound?
Trace metal catalysts (e.g., palladium) from synthesis can act as leachables, accelerating degradation. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies elemental impurities, while accelerated stability testing links their presence to Impurity D formation. For instance, residual Pd > 10 ppm may increase Impurity D by 0.2% over 12 months .
Methodological Frameworks
Q. How to design a risk-based control strategy for this compound in late-stage development?
A Quality by Design (QbD) approach defines the impurity’s design space using risk assessments (e.g., Ishikawa diagrams). Critical quality attributes (CQAs) include impurity levels, while CPPs encompass reaction time and purification steps. Control strategies involve in-process testing (e.g., PAT tools) and setting stricter acceptance limits for raw materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
